Methyl 2-(2,2,2-trifluoroethyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: One common method involves the esterification of 2-(2,2,2-trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism by which methyl 2-(2,2,2-trifluoroethyl)benzoate exerts its effects is primarily through its trifluoromethyl group , which can influence the electronic properties of the molecule. This group can participate in various chemical reactions , altering the reactivity and stability of the compound . The molecular targets and pathways involved are often related to its ability to act as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2,2-trifluoroethyl)benzoate .
- Methyl 2-(2,2,2-trifluoroethyl)thio)benzoate .
- (2,2,2-Trifluoroethyl)benzene .
Uniqueness
Properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGTCBNGXNNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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